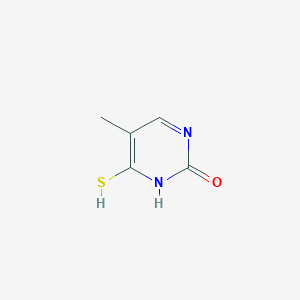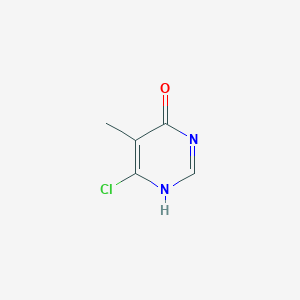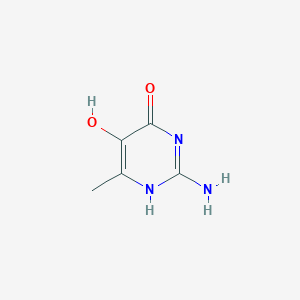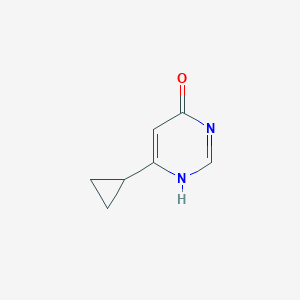![molecular formula C7H5N3O B7810306 1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7810306.png)
1H-pyrido[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 590102 is a chemical entity with various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with Chemical Abstracts Service number 590102 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of the compound with Chemical Abstracts Service number 590102 involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, batch reactors, and other industrial equipment designed to handle large quantities of reactants and products. The production process is carefully monitored to ensure consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
The compound with Chemical Abstracts Service number 590102 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: Addition reactions can occur, leading to the formation of new compounds with additional functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of the compound with Chemical Abstracts Service number 590102 include oxidizing agents, reducing agents, acids, bases, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of the compound with Chemical Abstracts Service number 590102 depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, substituted, and addition derivatives with unique chemical properties.
Scientific Research Applications
The compound with Chemical Abstracts Service number 590102 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications and its effects on biological systems.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 590102 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s chemical structure and the biological system in which it is studied
Comparison with Similar Compounds
Similar Compounds
The compound with Chemical Abstracts Service number 590102 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with related functional groups or similar molecular frameworks.
Uniqueness
The uniqueness of the compound with Chemical Abstracts Service number 590102 lies in its specific chemical structure and the resulting properties that differentiate it from other compounds. These unique properties make it valuable for specific applications in scientific research and industry.
Conclusion
The compound with Chemical Abstracts Service number 590102 is a versatile chemical entity with a wide range of applications in various fields
Properties
IUPAC Name |
1H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOPAFMMLWUTKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC2=C1C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
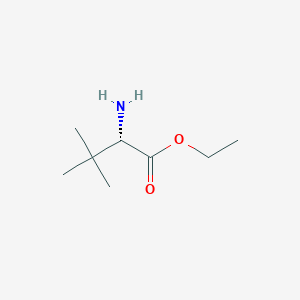
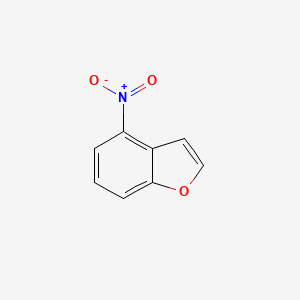
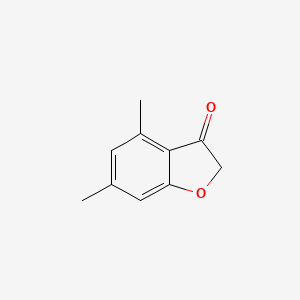
![3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile](/img/structure/B7810247.png)
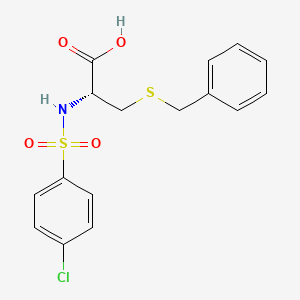
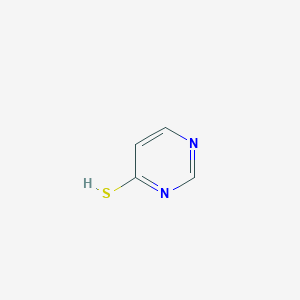
![6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7810268.png)
![6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7810269.png)

![1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7810283.png)
